Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate

Description

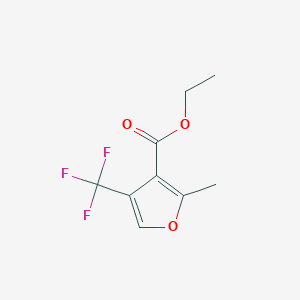

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS: 26431-52-7) is an organofluorine compound with the molecular formula C₉H₉F₃O₃ and a molecular weight of 222.16 g/mol. Its IUPAC name reflects its structure: a furan ring substituted at position 2 with a methyl group (-CH₃), at position 4 with a trifluoromethyl group (-CF₃), and at position 3 with an ethyl ester (-COOCH₂CH₃) . The compound is a liquid at room temperature, enhancing its utility in synthetic chemistry due to ease of handling and solubility in common organic solvents like dichloromethane (DCM) .

The trifluoromethyl group confers high electronegativity and metabolic stability, making the compound valuable in life science research, particularly as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-3-14-8(13)7-5(2)15-4-6(7)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRLSFQHDQTZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475736 | |

| Record name | 3-Furancarboxylic acid, 2-methyl-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26431-52-7 | |

| Record name | 3-Furancarboxylic acid, 2-methyl-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The compound’s structure features a furan ring substituted with methyl, trifluoromethyl, and ethyl carboxylate groups at positions 2, 4, and 3, respectively. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. Synthesis challenges include regioselective introduction of substituents and maintaining the furan ring’s aromaticity under reactive conditions.

Synthetic Routes

Esterification of 2-Methyl-4-(Trifluoromethyl)Furan-3-Carboxylic Acid

The most direct method involves esterification of 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid (CAS 26431-53-8) with ethanol. This acid is commercially available or synthesized via hydrolysis of its ethyl ester.

Procedure:

- Reactants : 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1 eq), ethanol (excess), sulfuric acid (catalyst).

- Conditions : Reflux at 78°C for 6–8 hours under anhydrous conditions.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | 100 g–1 kg |

This method is favored industrially due to high yields and minimal byproducts. The carboxylic acid intermediate can be regenerated from the ester via alkaline hydrolysis, enabling closed-loop synthesis.

Cyclization Approaches

Friedel-Crafts Alkylation of Furan Precursors

Asymmetric Friedel-Crafts alkylation using β-trifluoromethyl enones and furfuryl ketones constructs the trifluoromethyl-substituted furan core. A bifunctional primary amine-thiourea catalyst enables enantioselective formation.

Example Protocol :

- Catalyst : L-tert-leucine-derived thiourea (10 mol%).

- Reactants : 2-Furfuryl ketone (1 eq), β-trifluoromethyl enone (1.2 eq).

- Conditions : Dichloromethane, 25°C, 24 hours.

- Outcome : Yields 70–89% with >90% enantiomeric excess (ee).

Mechanistic Insight :

The catalyst activates the enone via hydrogen bonding, while the furan attacks the β-carbon, forming a stereogenic trifluoromethyl center. Subsequent esterification introduces the ethyl carboxylate group.

Nitroacetate Condensation

Ethyl nitroacetate condenses with furan-3-carbaldehyde derivatives to form nitropropanoate intermediates, which are reduced and cyclized.

Steps :

- Condensation : Furfural + ethyl nitroacetate → nitroacrylate ester.

- Reduction : NaBH₃CN in methanol.

- Cyclization : Acidic conditions (H₂SO₄, 80°C).

Data :

| Step | Yield |

|---|---|

| Condensation | 34–48% |

| Cyclization | 60–75% |

This route is modular but requires multiple purification steps.

Trifluoromethylation Strategies

Direct Trifluoromethylation of Furan Esters

Electrophilic trifluoromethylating reagents (e.g., Togni’s reagent) introduce the -CF₃ group post-cyclization.

Conditions :

- Reagent : Togni’s reagent (1.5 eq).

- Catalyst : CuI (10 mol%).

- Solvent : DMF, 60°C, 12 hours.

Outcome :

Umpolung Trifluoromethylthiolation

A deoxygenative approach converts carboxylic acids to trifluoromethyl thioesters, which are transesterified to ethyl carboxylates.

Steps :

- Activation : Carboxylic acid + Ph₃P → acyloxyphosphonium ion.

- Trifluoromethylthiolation : AgSCF₃ (1.2 eq).

- Transesterification : Ethanol, H₂SO₄.

Advantage : Late-stage functionalization of complex acids.

Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate has the molecular formula and a molecular weight of 222.16 g/mol. Its structure features a furan ring with a trifluoromethyl group and an ethyl ester, which contribute to its unique chemical behavior and reactivity.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the compound's electrophilicity, making it an excellent candidate for various reactions, including:

- Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation and Reduction : this compound can be oxidized to yield carboxylic acids or ketones, or reduced to form alcohols, thus expanding its utility in synthetic pathways.

Pharmaceutical Development

The compound's unique structure renders it suitable for pharmaceutical applications. Research indicates that derivatives of this compound exhibit potential as inhibitors in various biological pathways:

- Enzyme Interaction Studies : Investigations into its interactions with enzymes could elucidate its role in metabolic pathways and its potential therapeutic effects .

- Anticancer Activity : Preliminary studies suggest that modifications to similar compounds can enhance their efficacy against cancer cell lines, indicating a promising avenue for drug development .

Agrochemical Applications

This compound is also employed in the formulation of agrochemicals due to its stability and reactivity:

- Pesticide Development : Its properties make it suitable for use in developing novel pesticides that target specific pests while minimizing environmental impact.

- Herbicide Formulations : The compound's ability to interact with plant metabolic pathways may lead to the development of effective herbicides.

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound modulated enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Pesticide Development

Research focused on utilizing this compound in developing a new class of pesticides that exhibit targeted action against agricultural pests while being environmentally friendly. Field trials demonstrated significant efficacy with minimal ecological impact.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate shares functional and structural similarities with several fluorinated heterocyclic esters. Below is a detailed comparison:

Structural and Functional Analogues

2.1.1 Ethyl 2-formylfuran-3-carboxylate

- Molecular Formula: Not explicitly provided, but inferred as C₈H₈O₄ (ethyl ester + formyl-substituted furan).

- Key Features : Replaces the methyl and trifluoromethyl groups with a formyl (-CHO) group at position 2.

- Applications : Serves as a versatile precursor in pharmaceutical and agrochemical synthesis. The formyl group enables nucleophilic addition reactions, facilitating the development of drug candidates and crop protection agents .

- Differentiator : The absence of fluorine reduces metabolic stability compared to the trifluoromethyl-containing target compound .

2.1.2 Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate

- Molecular Formula : C₁₄H₁₀ClF₃O₃ (CAS: 175276-59-2).

- Key Features : Substitutes the methyl group at position 5 with a 4-chlorophenyl (-C₆H₄Cl) moiety.

- Differentiator : The bulky chlorophenyl group introduces steric hindrance, which may limit reactivity in certain synthetic pathways compared to the smaller methyl group in the target compound .

2.1.3 Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

- Molecular Formula : C₇H₇F₃N₂O₂ (CAS: 129768-30-5).

- Key Features : Replaces the furan ring with a pyrazole heterocycle, retaining the trifluoromethyl group at position 3.

- Applications : A key intermediate in synthesizing fluorinated pyrazole derivatives for pharmaceuticals and agrochemicals. The pyrazole ring’s nitrogen atoms enable hydrogen bonding, enhancing solubility .

- Differentiator : The pyrazole core offers distinct electronic properties compared to the furan ring, influencing reactivity in cycloaddition and alkylation reactions .

Comparative Data Table

Key Findings

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like ethyl 2-formylfuran-3-carboxylate .

Steric Influence : The methyl group at position 2 in the target compound provides less steric hindrance than the chlorophenyl group in its structural analogue, enabling broader applicability in reactions requiring steric accessibility .

Heterocyclic Core : Furan-based compounds (target and chlorophenyl analogue) exhibit lower hydrogen-bonding capacity compared to pyrazole derivatives, affecting their solubility and interaction with biological targets .

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS No: 26431-52-7) is an organic compound notable for its unique structural characteristics, including a trifluoromethyl group that enhances its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

Molecular Formula: CHFO

Molecular Weight: 222.16 g/mol

The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and interaction with biological targets. The presence of the furan ring contributes to its stability and potential as a pharmaceutical agent.

This compound interacts with various molecular targets within biological systems. The trifluoromethyl substituent increases lipophilicity, allowing the compound to penetrate biological membranes effectively. This property enables it to modulate enzyme activity and influence metabolic pathways.

Key Interactions

- Enzyme Modulation: The compound can interact with specific enzymes, potentially altering their activity and affecting biochemical pathways.

- Receptor Binding: Its structure allows for binding to various receptors, which may lead to pharmacological effects such as anti-inflammatory or anticancer activities.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and agrochemical applications.

Agrochemical Applications

The compound is also being explored for its utility in agrochemicals due to its stability and reactivity. Its ability to modulate enzyme interactions makes it a candidate for developing herbicides or pesticides.

Case Studies

- Enzyme Interaction Studies: Research focusing on enzyme interactions has shown that compounds similar to this compound can inhibit key metabolic enzymes involved in cancer proliferation.

- Pharmacological Assessments: Preliminary assessments indicate that the compound may exhibit anti-inflammatory properties, although further investigations are needed to confirm these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.